Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate
Overview
Description
Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group, a nitro group, and a carboxylate ester group attached to a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Nitration: The biphenyl compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Methoxylation: The nitro-biphenyl compound is then reacted with methanol in the presence of a base to introduce the methoxy group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-Amino-4-methoxy[1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl compounds with biological systems.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and carboxylate groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-4’-nitro[1,1’-biphenyl]
- 4-Methoxy-4’-amino[1,1’-biphenyl]
- 4-Methoxy-4’-hydroxy[1,1’-biphenyl]
Uniqueness
Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate is unique due to the presence of the carboxylate ester group, which imparts different chemical properties compared to other similar biphenyl compounds. This uniqueness makes it valuable in specific chemical and industrial applications .
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-12-6-3-10(4-7-12)13-8-5-11(16(18)19)9-14(13)15(17)21-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVARJOWOPXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594759 | |
Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-71-3 | |
Record name | Methyl 4′-methoxy-4-nitro[1,1′-biphenyl]-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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